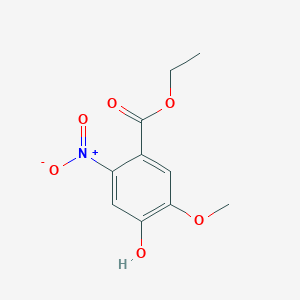

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER

描述

属性

IUPAC Name |

ethyl 4-hydroxy-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-9(16-2)8(12)5-7(6)11(14)15/h4-5,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASBIXOONHANMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

The primary method for preparing 4-hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester involves the esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst.

Procedure Summary:

- A mixture of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, sulfuric acid, and ethanol is refluxed for an extended period (typically around 40 hours).

- After completion, the solvent is removed under reduced pressure.

- The residue is extracted with toluene, washed with water, dried, and distilled.

- Cyclohexane is added to the residue, stirred, filtered, washed, and dried to yield the ethyl ester.

| Reagents and Conditions | Quantities | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 10 g | |||

| Sulfuric acid | 5 g | |||

| Ethanol | 100 ml | Reflux 40h | 88.5% | 99.77% |

| Extraction solvent | Toluene (200 ml) | |||

| Crystallization solvent | Cyclohexane (30 ml) |

This method is industrially advantageous as it avoids toxic intermediates and column chromatography, resulting in a commercially viable process.

Alkylation to Form Substituted Derivatives

Following the preparation of the ethyl ester, further functionalization can be performed, such as the introduction of morpholinylpropoxy groups via nucleophilic substitution.

- The ethyl ester is reacted with 4-(3-chloropropyl)-morpholine hydrochloride in the presence of anhydrous potassium carbonate in 1,4-dioxane.

- The mixture is refluxed for 7 hours.

- After reaction completion, the solvent is distilled under reduced pressure.

- The residue is extracted with ethyl acetate, and the organic layer is distilled under vacuum.

- Cyclohexane and isopropyl ether are added to precipitate the product, which is then filtered, washed, and dried.

| Reagents and Conditions | Quantities | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester | 55 g | |||

| Anhydrous potassium carbonate | 94.4 g | |||

| 4-(3-chloropropyl)-morpholine hydrochloride | 78.5 g | Reflux 7h | 98% | 97.5% |

| Solvent | 1,4-Dioxane (275 ml) | |||

| Extraction solvent | Ethyl acetate (770 ml) | |||

| Crystallization solvents | Cyclohexane (200 ml), Isopropyl ether (100 ml) |

This method yields high purity products suitable for further synthetic applications.

Analysis of Preparation Methods

Efficiency and Yield

- The esterification process yields approximately 88.5% of the ethyl ester with high purity (~99.77% by HPLC).

- The subsequent alkylation step achieves yields up to 98% with purity around 97.5% by HPLC.

- These yields are considered excellent for industrial-scale synthesis.

Reaction Conditions

- Esterification requires prolonged reflux (40 hours) in acidic ethanol, indicating a relatively slow reaction.

- Alkylation proceeds under milder reflux conditions (7 hours) using a base (potassium carbonate) to facilitate nucleophilic substitution.

- Solvent removal under reduced pressure and extraction steps are critical for product isolation and purity.

Industrial Viability

- The processes avoid toxic intermediates and column chromatography, enhancing scalability and environmental safety.

- Use of common solvents (ethanol, toluene, dioxane) and reagents (sulfuric acid, potassium carbonate) supports cost-effectiveness.

- The crystallization steps with cyclohexane and isopropyl ether improve product purity and facilitate isolation.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Time | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, ethanol, sulfuric acid, reflux | 40 hours | 88.5 | 99.77 | Acid-catalyzed esterification |

| 2 | Extraction & Purification | Toluene extraction, cyclohexane crystallization | — | — | — | Removal of impurities and isolation |

| 3 | Alkylation with morpholine | 4-(3-chloropropyl)-morpholine hydrochloride, potassium carbonate, dioxane reflux | 7 hours | 98 | 97.5 | Nucleophilic substitution reaction |

| 4 | Extraction & Crystallization | Ethyl acetate extraction, cyclohexane/isopropyl ether crystallization | — | — | — | Final product isolation and purification |

化学反应分析

4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions. For example, the hydroxy group can be converted to a halide using reagents like thionyl chloride.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

4-Hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester serves as a valuable reagent in organic synthesis. It is utilized as an intermediate in the preparation of more complex molecules, allowing chemists to explore various synthetic pathways. Its unique combination of functional groups enhances its reactivity compared to similar compounds.

Biology

Research has indicated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various bacterial and fungal strains.

- Antioxidant Activity : Demonstrated potential in neutralizing free radicals, which may contribute to its protective effects in biological systems.

Medicine

In pharmaceutical chemistry, 4-hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester is explored as a precursor for synthesizing pharmacologically active compounds. Notably, it has been studied for its potential role in developing anticancer agents and other therapeutic drugs.

Industry

This compound finds applications in the production of dyes and pigments, showcasing its versatility beyond the laboratory setting.

Case Study 1: Antimicrobial Activity

A study published in a reputable journal evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including 4-hydroxy-5-methoxy-2-nitrobenzoic acid ethyl ester. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Antioxidant Properties

Research investigating the antioxidant capabilities of this compound revealed that it effectively scavenged free radicals in vitro. This property positions it as a candidate for further exploration in formulations aimed at reducing oxidative stress-related diseases .

作用机制

The mechanism of action of 4-HYDROXY-5-METHOXY-2-NITRO-BENZOIC ACID ETHYL ESTER depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Ester Group Variation: Ethyl vs. Methyl Esters

The ethyl ester group in 4-hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester differentiates it from methyl ester analogs, such as 3,4-bis-benzyloxy-5-methoxy-benzoic acid methyl ester () and 2-hydroxy-5-(2-hydroxybenzoyl)-3-methyl-benzoic acid methyl ester (). Key distinctions include:

Ethyl esters generally exhibit enhanced lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable in applications requiring prolonged stability .

Substituent Effects: Nitro, Methoxy, and Hydroxy Groups

The nitro group at position 2 distinguishes the target compound from analogs with halogens or bulky substituents. For example:

- 5-Chloro-2-methoxy-benzoic acid N'-phenyl-hydrazide () replaces the nitro group with a chlorine atom. The nitro group’s strong electron-withdrawing nature increases the acidity of the adjacent hydroxyl group (pKa ~8–9) compared to chlorine (pKa ~9–10) .

- 2-Hydroxy-5-(2-hydroxybenzoyl)-3-methyl-benzoic acid methyl ester () lacks a nitro group but includes a hydroxybenzoyl moiety, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Comparative Physicochemical Properties

Hypothetical data based on structural analogs:

The target compound’s nitro group and ethyl ester balance polarity, making it less water-soluble than the hydroxybenzoyl derivative but more reactive than the benzyloxy-substituted analog.

生物活性

4-Hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester (C10H11NO6) is a derivative of benzoic acid characterized by the presence of hydroxy, methoxy, and nitro functional groups, along with an ethyl ester moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H11NO6

- Molecular Weight : 241.20 g/mol

- CAS Number : 1146162-38-0

Synthesis

The synthesis of this compound typically involves Fischer esterification, where 4-hydroxy-5-methoxy-2-nitrobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction can be summarized as:

Antimicrobial Properties

Research has indicated that derivatives of 4-hydroxy-5-methoxy-2-nitro-benzoic acid exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed that the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic effects. In vitro studies have shown that these derivatives can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Activity : A study published in PMC reported that the ethyl ester derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Inhibition of Inflammation : Another research article highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

- Toxicological Profile : Toxicity studies have shown that the compound has a high LD50 (>5000 mg/kg), indicating low acute toxicity. However, slight irritant effects were noted on skin and eyes in some formulations .

The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. The nitro group can be reduced intracellularly to form amino derivatives, which may further participate in redox reactions influencing cellular signaling pathways .

常见问题

Basic: What is the recommended synthetic route for 4-hydroxy-5-methoxy-2-nitro-benzoic acid ethyl ester?

Methodological Answer:

The compound can be synthesized via esterification of the parent acid (4-hydroxy-5-methoxy-2-nitro-benzoic acid) using ethanol in the presence of a Brønsted acidic ionic liquid catalyst, such as [HMIm]BF₄. This method minimizes side reactions (e.g., nitro group reduction) and operates under mild conditions (60–80°C, 6–8 hours). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:4 v/v) followed by recrystallization in ethanol. Confirm ester formation via ¹H NMR (ester methyl triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm) and IR (ester C=O stretch at ~1740 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., nitro group reduction) during synthesis?

Methodological Answer:

To suppress nitro group reduction:

- Use a non-reductive catalyst (e.g., [HMIm]BF₄ instead of metal catalysts).

- Maintain a low reaction temperature (≤80°C) and inert atmosphere (N₂/Ar).

- Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) to terminate before byproduct formation.

- Employ chemodosimeters (e.g., UV-Vis at λmax 260 nm for nitro group integrity) .

Basic: What analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion ([M+H]⁺) and isotopic pattern.

- Multinuclear NMR: ¹H NMR for methoxy (δ 3.8–4.0 ppm), ester (δ 4.1–4.3 ppm), and aromatic protons. ¹³C NMR for carbonyl (δ 165–170 ppm) and nitro-substituted carbons.

- HPLC-PDA: Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>95%) and detect UV-active impurities (λ = 254 nm) .

Advanced: How do electronic effects of substituents (nitro, methoxy) influence the compound’s stability in aqueous media?

Methodological Answer:

- Nitro group (C2): Electron-withdrawing nature increases susceptibility to hydrolysis at the ester carbonyl.

- Methoxy group (C5): Electron-donating resonance stabilizes the aromatic ring but may reduce steric protection of the ester.

Experimental validation: - Conduct stability studies in buffered solutions (pH 2–12, 25–40°C). Monitor degradation via HPLC and kinetic modeling (pseudo-first-order rate constants). Use Arrhenius plots to predict shelf-life under storage conditions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (nitro groups may cause skin/eye irritation).

- Ventilation: Use a fume hood to avoid inhalation of fine particles.

- Storage: In amber glass vials at 4°C, away from oxidizing agents (nitro compounds are thermally sensitive).

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

- Dynamic effects: Use variable-temperature NMR (VT-NMR) to assess conformational exchange (e.g., hindered rotation of nitro group).

- 2D NMR: HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Computational modeling: Compare experimental ¹H/¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Basic: What solvents are suitable for recrystallizing this compound without inducing decomposition?

Methodological Answer:

- Preferred solvents: Ethanol (95%) or ethyl acetate/hexane mixtures (1:3 v/v).

- Avoid: Protic solvents with high acidity (e.g., methanol) to prevent ester hydrolysis.

- Procedure: Dissolve crude product in minimal hot solvent, filter through Celite®, and cool to −20°C for 12 hours. Collect crystals via vacuum filtration (yield: 70–85%) .

Advanced: How does the nitro group’s position (C2) affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The nitro group at C2:

- Enhances electrophilicity: Withdraws electron density via resonance, increasing carbonyl carbon susceptibility to nucleophiles (e.g., amines).

- Steric effects: Ortho-substitution may hinder nucleophile access.

Experimental validation: - Compare reactivity with meta- or para-nitro analogs using pseudo-first-order kinetics (monitored by NMR or HPLC).

- Use Hammett σ constants to correlate substituent effects with reaction rates .

Basic: What spectroscopic signatures distinguish this compound from its positional isomers?

Methodological Answer:

- ¹H NMR: Methoxy protons (δ 3.8–4.0 ppm) integrate for 3H, while nitro-substituted aromatic protons (C6) appear as a singlet (no adjacent H).

- IR: Unique combination of ester C=O (~1740 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and hydroxyl (~3400 cm⁻¹, broad if free –OH exists).

- UV-Vis: λmax at 260–280 nm (π→π* transition of nitro-aromatic system) .

Advanced: How can computational chemistry predict the compound’s behavior in catalytic reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic carbonyl carbon).

- Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic/electrophilic attacks.

- Molecular docking: Simulate interactions with enzymes (e.g., esterases) to study hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。